molecular formula C12H11NO B8628466 5-Methoxy-3,4-dihydronaphthalene-1-carbonitrile

5-Methoxy-3,4-dihydronaphthalene-1-carbonitrile

Cat. No. B8628466
M. Wt: 185.22 g/mol
InChI Key: WTFOOOFBFWOMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-3,4-dihydronaphthalene-1-carbonitrile is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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properties

Product Name

5-Methoxy-3,4-dihydronaphthalene-1-carbonitrile

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

5-methoxy-3,4-dihydronaphthalene-1-carbonitrile

InChI

InChI=1S/C12H11NO/c1-14-12-7-3-5-10-9(8-13)4-2-6-11(10)12/h3-5,7H,2,6H2,1H3

InChI Key

WTFOOOFBFWOMPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCC=C2C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Methoxy-1-tetralone (8.80 g) was dissolved in 50 ml of anhydrous THF and cooled to 5° C. under N2 atmosphere. LiCN (0.50g.) was added to the stirred solution, followed by dropwise addition of diethyl cyanophosphonate (9.1 ml) over 10 min. After 45 min at 5° C., the reaction was poured into 200 ml H2O and extracted with EtOAc (3×100 ml). The combined organic extracts were washed with water (3×150 ml), saturated NaCl (150 ml), dried (MgSO4), and evaporated under reduced pressure. The resulting colorless oil was dissolved in benzene (100 ml) and p-toluenesulfonic acid (0.50 g) was added. The reaction was stirred at reflux for 2 hr, cooled to room temperature, and poured into 5% NaHCO3 solution (150 ml). The reaction was extracted with Et2O (2×100 ml) and the combined organic extracts were washed with saturated NaCl solution (150 ml), dried (MgSO4 ), and evaporated under reduced pressure to yield 9.55 g of a white solid. The product was recrystallized from MeOH to yield 7.81 g of the product as white needles.
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
9.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 5-methoxy-1-tetralone (52.0 g, 0.29 mole, Aldrich), TMSCN (51 mL, 0.38 mole, Aldrich), 40 mL dry benzene, and catalytic AlCl3 was stirred under N2 at 65° C. for 1 hour. The reaction mixture was cooled and evaporated to dryness. To the residue was added 300 mL pyridine and POCl3 (80 mL, 0.88 mole). The reaction mixture was stirred at reflux for 2 hours, then was cooled to room temperature and was poured onto ice/concentrated HCl. A precipitate was collected, washed with water, and purified by column chromatography (silica gel/CH2Cl2) to obtain 54 g (73%); M+ 185.
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
51 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

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